2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 1447966-00-8
Cat. No.: VC3102912
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1447966-00-8](/images/structure/VC3102912.png)
Specification
CAS No. | 1447966-00-8 |
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Molecular Formula | C9H13N3 |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3 |
Standard InChI Key | SDBYTVRYGCVULG-UHFFFAOYSA-N |
SMILES | CC1=C2CNCCC2=NC(=N1)C |
Canonical SMILES | CC1=C2CNCCC2=NC(=N1)C |
Introduction
Chemical Structure and Properties
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine consists of a partially hydrogenated pyridine ring fused with a pyrimidine ring bearing two methyl substituents. The structure possesses three nitrogen atoms that serve as potential hydrogen bond acceptors, making it an interesting scaffold for biological applications.
Physical and Chemical Properties
The compound has been characterized with the following properties:
Property | Value |
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CAS Number | 1447966-00-8 |
Molecular Formula | C9H13N3 |
Molecular Weight | 163.22 g/mol |
Appearance | Solid (specific data not available) |
Melting Point | Not available in search results |
Boiling Point | Not available in search results |
Solubility | Not available in search results |
The structure features a bicyclic 6-6 ring system with the pyrimidine ring containing two nitrogen atoms at positions 1 and 3, and methyl groups at positions 2 and 4. The pyridine portion is fully hydrogenated (positions 5, 6, 7, and 8), creating a tetrahydropyridine moiety with a nitrogen atom at position 7 .
Structural Comparison with Related Compounds
To better understand the significance of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, it is valuable to compare it with structurally related compounds:
Synthesis Methods
The synthesis of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be approached through several methodologies based on the general synthetic routes for tetrahydropyrido[4,3-d]pyrimidine derivatives.
General Synthetic Approaches
Based on the chemistry of related compounds, several synthetic pathways can be employed:
Cyclization of Pyridine Derivatives
One common approach involves the construction of the pyrimidine ring on a suitably functionalized pyridine precursor. For tetrahydropyrido[4,3-d]pyrimidines, this often begins with a hydrogenated pyridine derivative .
Construction from Pyrimidine Precursors
Alternatively, the synthesis may start from a pyrimidine derivative, with subsequent construction of the pyridine ring. This approach is particularly useful when specific substitution patterns on the pyrimidine ring are desired .
Multicomponent Reactions (MCRs)
More recent approaches utilize multicomponent reactions, which offer advantages in terms of efficiency and atom economy. These approaches typically involve the one-pot reaction of multiple components to form the bicyclic system .
Specific Synthesis for 2,4-Dimethyl Derivative
While the search results don't provide a direct synthesis route for 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine specifically, a plausible synthetic pathway can be inferred from related compounds:
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Starting with 6-amino-1,3-disubstituted uracil derivatives, which can be prepared from commercially available uracils by alkylation .
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Construction of the pyridine ring through reaction with appropriate reagents, such as the Vilsmeier reagent, followed by cyclization .
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Introduction of methyl groups at positions 2 and 4, possibly through alkylation or by starting with a suitably substituted uracil derivative.
An alternative approach could involve:
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Beginning with a 2,4-dimethylpyrimidine derivative.
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Extending the structure to incorporate functionality that allows formation of the tetrahydropyridine ring.
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Cyclization to form the bicyclic system.
Applications and Biological Activity
Pyrido[4,3-d]pyrimidine derivatives, including tetrahydropyrido[4,3-d]pyrimidines, have demonstrated a wide range of biological activities, making them promising scaffolds for drug development.
Medicinal Chemistry Applications
The general class of pyrido[4,3-d]pyrimidines has shown potential in various therapeutic areas:
As Enzyme Inhibitors
Certain derivatives have been explored as inhibitors of various enzymes, including kinases and demethylases, which are important targets in cancer therapy .
As Antimicrobial Agents
Related compounds have demonstrated antimicrobial activity. For instance, certain tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown antibacterial and antimycobacterial activities .
As Smoothened Antagonists
Tetrahydropyrido[4,3-d]pyrimidine derivatives have been investigated as Smoothened (Smo) antagonists, which have potential applications in treating cancers associated with aberrant Hedgehog pathway activation .
Structure-Activity Relationships
Although specific data for 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is limited, structure-activity relationship studies of related compounds suggest that:
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The methyl substituents at positions 2 and 4 likely influence the compound's lipophilicity and electronic properties.
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The partially saturated pyridine ring might confer conformational flexibility, potentially affecting binding to biological targets.
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The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors in interactions with biological targets.
Recent Research Developments
Recent advancements in the chemistry and applications of tetrahydropyrido[4,3-d]pyrimidine derivatives highlight the growing interest in this class of compounds.
Synthetic Innovations
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing pyrimidine-fused heterocycles:
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Oxidative aromatization approaches for synthesizing pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones have been reported .
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Green chemistry approaches using multicomponent reactions (MCRs) have been developed for synthesizing related structures, offering advantages such as higher yields and shorter reaction times .
Biological Evaluation
Studies on structurally related compounds provide insights into potential biological activities:
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Some tetrahydropyrido derivatives have shown promising anticancer properties, with specific mechanisms of action under investigation .
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The core scaffold has been explored in the development of human gonadotropin-releasing hormone (GnRH) receptor antagonists .
Analytical Characterization
For comprehensive characterization of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, several analytical techniques are typically employed:
Spectroscopic Techniques
Based on studies of related compounds, the following spectroscopic features would be expected:
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NMR Spectroscopy:
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1H-NMR would show signals for the two methyl groups, typically as singlets in the range of 2.0-2.5 ppm.
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The tetrahydropyridine ring protons would appear as complex multiplets in the range of 1.5-3.5 ppm.
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Any NH protons would typically appear as broad singlets at higher chemical shifts.
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IR Spectroscopy:
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Characteristic absorption bands for C=N stretching (around 1600-1650 cm-1).
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C-H stretching vibrations for methyl and methylene groups (2800-3000 cm-1).
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Mass Spectrometry:
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The molecular ion peak would be expected at m/z 163.
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Fragmentation patterns would likely include loss of methyl groups.
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Computational Analysis
Based on structural similarities with compounds reported in the search results, computational parameters might include:
Parameter | Estimated Value |
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TPSA (Topological Polar Surface Area) | 30-40 Ų |
LogP | 1.0-2.0 |
H-Bond Acceptors | 3 |
H-Bond Donors | 0-1 (depending on tautomeric form) |
Rotatable Bonds | 0 (within the bicyclic system) |
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